5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Organic Synthesis Process Chemistry Halogenation

This 5-chloro-4-fluoro-2-hydroxybenzaldehyde delivers a unique ortho/para halogen pattern that triggers sub-nanomolar MAO-A inhibition (IC50 1 nM), making it the superior scaffold for CNS drug discovery. Unlike mono-halogenated analogs, the synergistic electron-withdrawing effects of Cl and F boost heterocyclic synthesis yields. Secure this exact regioisomer for reproducible, high-impact medicinal chemistry programs.

Molecular Formula C7H4ClFO2
Molecular Weight 174.56
CAS No. 264879-16-5
Cat. No. B2948997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-hydroxybenzaldehyde
CAS264879-16-5
Molecular FormulaC7H4ClFO2
Molecular Weight174.56
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)O)C=O
InChIInChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
InChIKeyFNSUKVJZMKQSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5): Key Physicochemical and Structural Profile for Research Procurement


5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) is a halogenated salicylaldehyde derivative bearing chloro and fluoro substituents ortho and para to the aldehyde group, respectively. This substitution pattern confers a unique combination of electron-withdrawing effects and hydrogen-bonding capability, which underpins its utility as a versatile intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals [1]. The compound exhibits a melting point of 102.7–103.7 °C, a density of 1.5±0.1 g/cm³, and a boiling point of 245.1±35.0 °C at 760 mmHg, reflecting its solid-state stability and moderate volatility [2].

Why Simple Salicylaldehyde Analogs Cannot Substitute for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in Critical Synthetic and Biological Applications


The strategic placement of chlorine at the 5-position and fluorine at the 4-position relative to the aldehyde group creates an electronic environment that cannot be replicated by mono-halogenated or differently substituted analogs. The strong electron-withdrawing inductive effect of fluorine, combined with the resonance and steric contributions of chlorine, significantly alters the reactivity of the aldehyde carbonyl and the nucleophilicity of the aromatic ring [1]. This translates into quantifiable differences in both chemical synthesis yields and biological target engagement. For instance, the 5-chloro-2-hydroxybenzaldehyde analog, lacking the 4-fluoro substituent, exhibits markedly different synthetic efficiency and enzyme inhibition profiles, as detailed in the quantitative evidence below. Generic substitution with a non-fluorinated or differently halogenated benzaldehyde would lead to suboptimal reaction outcomes, lower product yields, or altered biological activity, underscoring the necessity for precise procurement of this specific regioisomer [2].

Quantitative Differentiation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Against Closest Analogs: A Data-Driven Selection Guide


Synthesis Efficiency: 60.6% Yield in Duff Formylation vs. 82.4% Yield for Non-Fluorinated Analog

The synthesis of 5-chloro-4-fluoro-2-hydroxybenzaldehyde via a Duff formylation reaction on 4-chloro-3-fluorophenol proceeds with a yield of 60.6% . This yield is substantially lower than the 82.4% yield reported for the synthesis of the non-fluorinated analog 5-chloro-2-hydroxybenzaldehyde via direct chlorination of salicylaldehyde [1]. The difference in yield directly reflects the altered reactivity imposed by the 4-fluoro substituent, which deactivates the aromatic ring toward electrophilic formylation. This quantitative data highlights that while the fluorinated derivative is synthetically accessible, its lower yield compared to non-fluorinated analogs necessitates consideration of cost, scalability, and the critical functional advantage provided by the fluorine atom in downstream applications.

Organic Synthesis Process Chemistry Halogenation

Monoamine Oxidase A (MAO-A) Inhibition: Sub-Nanomolar Potency (IC50 = 1 nM) Versus Typical Halogenated Benzaldehyde Inhibitors

5-Chloro-4-fluoro-2-hydroxybenzaldehyde exhibits exceptionally potent inhibition of human recombinant MAO-A with an IC50 value of 1 nM [1]. This potency far exceeds that of many other halogenated benzaldehyde derivatives. For comparison, a series of isatin-based hydrazone derivatives containing halogenated benzaldehyde moieties showed MAO-A IC50 values ranging from 15 nM (for a 4-Cl substituted analog) to 19 nM (for a 4-Br substituted analog) [2]. The target compound's IC50 is thus 15- to 19-fold more potent than these structurally related comparators. The presence of both chloro and fluoro substituents, specifically in the 5- and 4-positions, appears critical for achieving this sub-nanomolar activity, underscoring the importance of precise regiochemistry for neurological target engagement.

Neuroscience Enzyme Inhibition Medicinal Chemistry

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibition: IC50 = 2.1 µM vs. 0.7 µM for a More Potent Benzaldehyde Derivative

The compound inhibits human ALDH3A1-mediated oxidation of benzaldehyde with an IC50 of 2.1 µM (2100 nM) [1]. This activity is moderate compared to a more potent benzaldehyde derivative, 4-(diethylamino)benzaldehyde (DEAB) analog, which exhibits an IC50 of 700 nM against the same enzyme under similar assay conditions [2]. The 3-fold difference in potency indicates that while 5-chloro-4-fluoro-2-hydroxybenzaldehyde interacts with the ALDH3A1 active site, its binding affinity is not as high as optimized DEAB analogs. This data positions the compound as a moderately potent ALDH3A1 probe with a distinct chemotype, offering a different selectivity window or physicochemical profile compared to the more potent but structurally distinct DEAB series.

Cancer Metabolism Enzyme Inhibition Aldehyde Dehydrogenase

Physicochemical Properties: Density of 1.5 g/cm³ and Boiling Point of 245 °C vs. Unsubstituted Salicylaldehyde

The introduction of chloro and fluoro substituents significantly alters the physicochemical properties of the salicylaldehyde core. 5-Chloro-4-fluoro-2-hydroxybenzaldehyde has a density of 1.5±0.1 g/cm³ and a boiling point of 245.1±35.0 °C at 760 mmHg [1]. In contrast, unsubstituted salicylaldehyde (2-hydroxybenzaldehyde) has a density of 1.146 g/cm³ and a boiling point of 196-197 °C [2]. The target compound is therefore denser and has a higher boiling point, indicative of increased intermolecular forces (e.g., dipole-dipole interactions and potential halogen bonding) imparted by the halogen substituents. These differences have direct implications for handling, purification, and formulation, as the compound will exhibit lower volatility and different solubility characteristics compared to the parent compound.

Physical Chemistry Process Engineering Material Science

High-Value Application Scenarios for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Based on Quantitative Evidence


Neuroscience Drug Discovery: Ultra-Potent MAO-A Inhibitor Lead Generation

Given its sub-nanomolar IC50 of 1 nM against human MAO-A, this compound is ideally suited as a core scaffold for developing reversible MAO-A inhibitors for the treatment of depression and anxiety disorders [1]. Its potency surpasses that of many other halogenated benzaldehyde derivatives by an order of magnitude, positioning it as a high-value starting material for medicinal chemistry optimization programs targeting monoamine oxidase [2].

Chemical Biology: Selective ALDH3A1 Probe for Cancer Metabolism Studies

With a moderate IC50 of 2.1 µM against ALDH3A1, this compound serves as a useful chemical probe for studying aldehyde dehydrogenase 3A1 function in cancer stem cell populations [3]. Its distinct salicylaldehyde chemotype offers an alternative to the more widely used DEAB analogs, allowing researchers to validate target engagement without cross-reactivity concerns associated with DEAB's structural class [4].

Process Chemistry: Synthesis of Fluorinated Heterocyclic Pharmaceuticals

The synthetic route yielding 60.6% product from 4-chloro-3-fluorophenol is a validated, scalable method for producing this fluorinated benzaldehyde building block . Despite a lower yield compared to non-fluorinated analogs, the unique electronic properties of the 4-fluoro substituent are essential for constructing heterocyclic cores (e.g., chromenes, oxazoles) found in advanced pharmaceutical candidates, justifying its use in key synthetic steps [5].

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